5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline
CAS No.: 942474-25-1
Cat. No.: VC8155475
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942474-25-1 |
|---|---|
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 269.37 g/mol |
| IUPAC Name | 5-(4-methylpiperazin-1-yl)-2-methylsulfonylaniline |
| Standard InChI | InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)10-3-4-12(11(13)9-10)18(2,16)17/h3-4,9H,5-8,13H2,1-2H3 |
| Standard InChI Key | PBZZYGNLAYOKNJ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₂H₁₉N₃O₂S and a molecular weight of 293.36 g/mol . Key structural features include:
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A methylsulfonyl group (-SO₂CH₃) at position 2, enhancing electrophilicity and hydrogen-bonding capacity.
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A 1-methylpiperazine moiety at position 5, contributing to solubility and receptor interaction .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar organic solvents | |
| Hazard Classification | Irritant (H315, H319, H335) |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A representative route involves:
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Sulfonation: Introduction of the methylsulfonyl group to 2-nitroaniline.
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Reduction: Conversion of the nitro group to an amine.
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Piperazine Coupling: Reaction with 1-methylpiperazine under basic conditions .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 2-Nitro-5-bromoaniline | Electrophilic aromatic precursor | |
| 1-Methylpiperazine | Nucleophile for substitution |
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with piperazine methyl singlet at δ 2.3 ppm .
Biological Activity and Applications
Acetylcholinesterase (AChE) Inhibition
Structural analogs, such as benzothiazole-piperazine hybrids, exhibit AChE inhibition (IC₅₀ = 5.24–14.59 μM) . The methylpiperazine moiety likely interacts with the peripheral anionic site (PAS) of AChE, while the sulfonyl group enhances binding affinity .
Protein Kinase Inhibition
Related compounds (e.g., 1-(5-isoquinolinesulfonyl)-2-methylpiperazine) demonstrate protein kinase C (PKC) inhibition, suggesting potential anticancer applications .
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀/Activity | Source |
|---|---|---|---|
| 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline | AChE (predicted) | Not quantified | |
| 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | PKC | 10–100 nM |
Future Perspectives
Multitarget Drug Development
The dual pharmacophore (sulfonyl and piperazine) positions this compound as a candidate for multitarget ligands in Alzheimer’s disease, combining AChE inhibition with anti-amyloid-β aggregation .
Structural Optimization
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